4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane
Description
4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane is a halogenated cyclohexane derivative characterized by a 1,1-dimethylcyclohexane core substituted at the 4-position with an ether-linked 2-iodocyclopentyl group. The iodine atom’s polarizability and weak C–I bond may enhance reactivity in substitution or cross-coupling reactions compared to lighter halogens like bromine or chlorine .
Properties
Molecular Formula |
C13H23IO |
|---|---|
Molecular Weight |
322.23 g/mol |
IUPAC Name |
4-(2-iodocyclopentyl)oxy-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C13H23IO/c1-13(2)8-6-10(7-9-13)15-12-5-3-4-11(12)14/h10-12H,3-9H2,1-2H3 |
InChI Key |
NPHVYQSGMILIRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)OC2CCCC2I)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane typically involves the reaction of 2-iodocyclopentanol with 1,1-dimethylcyclohexanol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification steps: Including distillation, recrystallization, or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles such as halides, amines, or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides (e.g., sodium iodide), amines (e.g., ammonia), thiols (e.g., thiophenol).
Major Products Formed
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols, alkanes.
Substitution products: Various substituted cyclohexane derivatives.
Scientific Research Applications
4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular targets: Binding to enzymes or receptors, altering their activity.
Pathways involved: Modulating signaling pathways or metabolic processes within cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The compound’s closest analogs share the 1,1-dimethylcyclohexane backbone but differ in substituents and functional groups:
Key Observations:
- Halogen Influence : The iodine substituent in the target compound offers distinct reactivity compared to bromine in 4-(bromomethyl)-1,1-dimethylcyclohexane. Iodine’s larger atomic radius and lower electronegativity weaken the C–I bond, facilitating nucleophilic substitutions or eliminations at milder conditions than bromine analogs .
- Steric Effects : The 2-iodocyclopentyloxy group introduces moderate steric hindrance, intermediate between the compact bromomethyl group and the bulky diphenylvinyl substituent. This balance may optimize reactivity in catalytic systems or drug delivery .
Spectroscopic and Physicochemical Properties
- NMR Shifts : Substituent effects on ¹³C NMR shifts for dimethylcyclohexane derivatives are well-documented. For example, methyl groups at the 1,1-positions cause upfield shifts of ~20–25 ppm compared to unsubstituted cyclohexane. The iodocyclopentyloxy group’s electron-withdrawing effect may further deshield adjacent carbons .
- Stability : The iodine substituent may reduce thermal stability compared to bromine analogs due to weaker C–I bonds, necessitating storage at lower temperatures (e.g., -20°C, as seen for brominated analogs) .
Biological Activity
4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane is a chemical compound with notable structural features that suggest potential biological activity. Its molecular formula is , with a molecular weight of approximately 322.23 g/mol. The presence of iodine and an ether linkage in its structure indicates possible reactivity, making it a subject of interest in medicinal chemistry and agrochemical applications.
Structural Characteristics
The compound features:
- A cyclohexane ring substituted with a dimethyl group .
- An ether linkage to a cyclopentyl group that is further substituted with iodine.
This unique structure may impart distinct chemical reactivity and biological properties compared to similar compounds.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane | Cyclohexane with iodine-substituted cyclopentyl ether | Unique combination of cyclohexane framework and iodine |
| 2-Iodo-1,1-dimethylcyclohexane | Iodine substitution on dimethylcyclohexane | Simpler structure; lacks ether functionality |
| 4-(Cyclopentyloxy)-1,1-dimethylcyclohexane | Cyclopentyl ether without iodine | Lacks halogen; potentially less reactive |
| 4-(Bromocyclopentyloxy)-1,1-dimethylcyclohexane | Bromine instead of iodine | Different halogen; may exhibit varied biological activity |
Biological Activity
The biological activity of 4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane can be attributed to its ability to participate in nucleophilic substitution reactions due to the presence of the iodine atom. This allows for the formation of various derivatives that may exhibit different biological activities.
- Nucleophilic Substitution : The iodine atom can be replaced by various nucleophiles, leading to new compounds with potentially enhanced biological properties.
- Reactivity Under Conditions : The ether bond (C-O) may undergo cleavage under strong acidic or basic conditions, allowing for further functionalization and modification of the molecule.
Case Studies and Research Findings
Research on similar compounds has shown promising results in various therapeutic areas:
- Anti-inflammatory Activity : Compounds structurally related to 4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane have been studied for their anti-inflammatory properties. For example, derivatives of nonsteroidal anti-inflammatory drugs (NSAIDs) have demonstrated lower ulcerogenic activity while maintaining anti-inflammatory efficacy .
- G Protein-Coupled Receptor Interaction : Similar compounds have been investigated for their interactions with G protein-coupled receptors (GPCRs), which play crucial roles in numerous physiological processes. These interactions can lead to significant therapeutic effects in cardiovascular and metabolic diseases .
- Diacylglycerol O-acyltransferase Inhibition : Some derivatives have been identified as inhibitors of diacylglycerol O-acyltransferase (DGAT), which is involved in lipid metabolism and could be relevant for obesity and diabetes treatment .
Q & A
Basic: What synthetic strategies are recommended for preparing 4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane?
Answer:
The synthesis involves two key steps: (1) preparation of the 2-iodocyclopentane intermediate and (2) etherification with 1,1-dimethylcyclohexanol. For the iodocyclopentane moiety, iodination of cyclopentene via electrophilic addition (e.g., using iodine monochloride in dichloromethane) is common . Ether formation can proceed via a Williamson-type reaction under basic conditions (e.g., NaH or KOH in THF) to facilitate nucleophilic substitution . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted starting materials or elimination by-products .
Advanced: How can computational modeling predict the steric and electronic effects of the 1,1-dimethylcyclohexane substituent on reaction outcomes?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model steric hindrance from the 1,1-dimethyl groups and assess their impact on reaction kinetics. Conformational analysis using molecular mechanics (e.g., MMFF94 force field) reveals preferential axial or equatorial orientations of substituents, which influence nucleophilic attack or transition-state stabilization . For example, bulky substituents may favor chair conformations that minimize torsional strain, altering regioselectivity in subsequent reactions .
Basic: What spectroscopic techniques are essential for structural confirmation?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify cyclohexane methyl groups (δ ~1.2 ppm, singlet) and cyclopentyl protons (δ 4.5–5.0 ppm for iodine-adjacent CH) .
- ¹³C NMR : Confirm quaternary carbons (1,1-dimethyl groups at ~25–30 ppm) and iodinated cyclopentane carbons (δ ~30–40 ppm) .
- 2D NMR (COSY, HSQC) : Resolve connectivity between the cyclopentyl and cyclohexane moieties .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and iodine isotope pattern .
Advanced: How can researchers reconcile contradictory data in reported reaction yields for similar iodocyclopentane derivatives?
Answer:
Contradictions often arise from variations in:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may accelerate SN2 pathways, while non-polar solvents favor elimination .
- Temperature control : Excessive heat promotes iodocyclopentane decomposition; cryogenic conditions (-20°C) improve stability .
- Catalyst selection : Transition-metal catalysts (e.g., Pd) may reduce side reactions in cross-coupling steps .
A Design of Experiments (DoE) approach using response surface methodology can systematically optimize these variables .
Basic: What are common side reactions during synthesis, and how can they be mitigated?
Answer:
- Elimination : Formation of cyclopentene via dehydrohalogenation. Mitigation: Use mild bases (e.g., K₂CO₃ instead of NaH) and low temperatures .
- Oxidative degradation : Iodide displacement by hydroxide in aqueous conditions. Mitigation: Employ anhydrous solvents and inert atmospheres (N₂/Ar) .
- By-product isolation : Monitor reaction progress via TLC (Rf ~0.5 in 9:1 hexane/EtOAc) and quench intermediates promptly .
Advanced: What strategies enhance enantiomeric purity in chiral analogs of this compound?
Answer:
- Chiral auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinone) during cyclopentane iodination to control stereochemistry .
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with palladium to favor specific enantiomers in coupling reactions .
- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases .
Basic: How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
Answer:
The C-I bond serves as an electrophilic site for Suzuki-Miyaura or Ullmann couplings. Key considerations:
- Catalyst system : Pd(PPh₃)₄ with Cs₂CO₃ for aryl couplings .
- Solvent effects : DMF or toluene enhances oxidative addition rates .
- Leaving group stability : Iodide’s superior leaving ability compared to Br/Cl accelerates transmetallation .
Advanced: Can molecular dynamics simulations predict aggregation behavior in solution?
Answer:
Yes. Simulations using GROMACS or AMBER can model solvation effects:
- Solvent-accessible surface area (SASA) : Quantifies hydrophobic interactions of dimethylcyclohexane in aqueous solutions .
- Radial distribution functions : Identify clustering tendencies driven by iodine’s polarizability .
- Free energy calculations : Predict solubility limits using thermodynamic integration .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Toxicity : Iodinated compounds may release toxic vapors (e.g., HI) upon decomposition. Use fume hoods and PPE .
- Light sensitivity : Store in amber vials under inert gas to prevent photodeiodination .
- Waste disposal : Neutralize with NaHCO₃ before aqueous disposal to avoid environmental iodide contamination .
Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic or mechanistic studies?
Answer:
- Tracer studies : ¹³C-labeled cyclohexane groups track metabolic pathways via NMR or LC-MS .
- Kinetic isotope effects (KIE) : ²H labeling at reaction sites (e.g., C-I bond) reveals rate-determining steps in substitution mechanisms .
- Stable isotope dilution analysis (SIDA) : Quantifies degradation products in environmental matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
